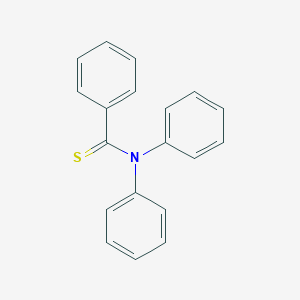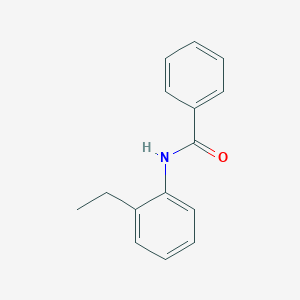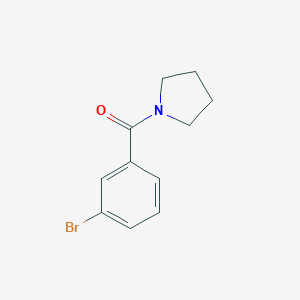
7-Ethyl-10-hydroxycamptothecin
Vue d'ensemble
Description
SN-38, également connu sous le nom de 7-éthyl-10-hydroxycamptothécine, est un médicament antinéoplasique et le métabolite actif de l’irinotécan, un inhibiteur de la topoisomérase I. Il est dérivé de la camptothécine et a montré une activité cytotoxique significative contre diverses lignées de cellules cancéreuses. SN-38 est connu pour être 1000 fois plus puissant que l’irinotécan lui-même .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
SN-38 est synthétisé à partir de la camptothécine par une série de réactions chimiques. La principale voie de synthèse implique l’hydroxylation sélective de la camptothécine à la 10e position pour obtenir la 10-hydroxycamptothécine, suivie d’une éthylation à la 7e position pour produire SN-38. Les conditions de réaction impliquent généralement l’utilisation de bases fortes et de solvants organiques pour faciliter les processus d’hydroxylation et d’éthylation .
Méthodes de production industrielle
La production industrielle de SN-38 utilise souvent des techniques avancées telles que la technologie d’encapsulation de protéines uniques (SPE) pour améliorer sa pharmacocinétique et son efficacité antitumorale. Cette méthode implique l’encapsulation de SN-38 dans de l’albumine sérique humaine pour améliorer sa solubilité et sa stabilité, le rendant plus efficace pour les applications cliniques .
Analyse Des Réactions Chimiques
Types de réactions
SN-38 subit diverses réactions chimiques, notamment :
Oxydation : SN-38 peut être oxydé pour former des dérivés quinoniques.
Réduction : Il peut être réduit pour former des dérivés dihydro.
Substitution : SN-38 peut subir des réactions de substitution nucléophile à la 10e position.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des nucléophiles comme les amines et les thiols sont utilisés en conditions basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de SN-38, tels que les dérivés quinoniques issus de l’oxydation et les dérivés dihydro issus de la réduction .
Applications De Recherche Scientifique
SN-38 a un large éventail d’applications en recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour l’étude de l’inhibition de la topoisomérase I et de l’interaction avec l’ADN.
Biologie : Employé en recherche en biologie cellulaire pour étudier l’arrêt du cycle cellulaire et l’apoptose.
Médecine : Utilisé en recherche sur le cancer pour son activité antitumorale puissante contre les cancers colorectal, pulmonaire et du sein.
Industrie : Incorporé dans des systèmes d’administration de médicaments pour améliorer l’efficacité et la stabilité des thérapeutiques anticancéreux
Mécanisme D'action
SN-38 exerce ses effets en inhibant la topoisomérase I, une enzyme impliquée dans la réplication de l’ADN. Il stabilise le complexe clivable transitoire entre l’ADN et la topoisomérase I, empêchant la religaison du brin d’ADN et conduisant à l’accumulation de ruptures simple brin. Cela entraîne l’arrêt du cycle cellulaire et l’apoptose. SN-38 interagit également avec le récepteur 4 de type Toll (TLR4), inhibant la réponse inflammatoire aiguë .
Comparaison Avec Des Composés Similaires
SN-38 est comparé à d’autres inhibiteurs de la topoisomérase I, tels que :
Irinotécan : SN-38 est le métabolite actif de l’irinotécan et est 1000 fois plus puissant.
Topotécan : Un autre inhibiteur de la topoisomérase I, mais SN-38 a montré une cytotoxicité plus élevée.
Camptothécine : Le composé parent dont est dérivé SN-38, mais SN-38 a une pharmacocinétique et une efficacité améliorées
L’unicité de SN-38 réside dans sa forte puissance et sa capacité à être encapsulé dans des systèmes d’administration de médicaments pour améliorer son efficacité clinique.
Propriétés
IUPAC Name |
(19S)-10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHBVJOVLFPMQE-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040399 | |
| Record name | 7-Ethyl-10-hydroxycamptothecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The entrapment of SN-38 in lipsomes results in a more stable and more soluble form of the drug. This allows for increased affinity of SN-38 to lipid membranes and improved delivery of the drug to tumor sites. SN-38 is a highly effective cytotoxic topoisomerase I inhibitor. | |
| Record name | 7-ethyl-10-hydroxycamptothecin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05482 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
86639-52-3 | |
| Record name | 7-Ethyl-10-hydroxycamptothecin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86639-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Ethyl-10-hydroxycamptothecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086639523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-ethyl-10-hydroxycamptothecin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05482 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 7-Ethyl-10-hydroxycamptothecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-ETHYL-10-HYDROXYCAMPTOTHECIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H43101T0J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-Bromo-6H-indolo[2,3-b]quinoxaline](/img/structure/B187515.png)




![2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione](/img/structure/B187522.png)




![6-ethoxycarbonyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187530.png)

